molecular formula C13H10N2OS B14609521 N-Dibenzo[b,d]furan-1-ylthiourea CAS No. 60074-06-8

N-Dibenzo[b,d]furan-1-ylthiourea

Cat. No.: B14609521
CAS No.: 60074-06-8
M. Wt: 242.30 g/mol
InChI Key: DAUUFOMQCSDYTL-UHFFFAOYSA-N
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Description

N-Dibenzo[b,d]furan-1-ylthiourea is a heterocyclic organic compound characterized by a dibenzofuran core fused with a thiourea (-NH-CS-NH₂) functional group. Dibenzofuran, a bicyclic structure comprising two benzene rings bridged by an oxygen atom, serves as the foundational scaffold . While its exact synthesis routes are proprietary, analogous thiourea derivatives are typically synthesized via nucleophilic substitution or coupling reactions involving isothiocyanates and amines .

Key properties include moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and thermal stability up to 200°C, as inferred from structurally related thiourea compounds. Its UV-Vis absorption spectrum shows a λₘₐₓ at 280 nm, indicative of aromatic π→π* transitions, with slight red shifts compared to unsubstituted dibenzofuran due to the thiourea group’s electron-withdrawing effects .

Properties

CAS No.

60074-06-8

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

dibenzofuran-1-ylthiourea

InChI

InChI=1S/C13H10N2OS/c14-13(17)15-9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H3,14,15,17)

InChI Key

DAUUFOMQCSDYTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)NC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dibenzo[b,d]furan-1-ylthiourea typically involves the reaction of dibenzofuran derivatives with thiourea. One common method is the condensation of dibenzofuran-1-amine with isothiocyanates under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Dibenzo[b,d]furan-1-ylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated dibenzofuran derivatives.

Scientific Research Applications

N-Dibenzo[b,d]furan-1-ylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Dibenzo[b,d]furan-1-ylthiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of protein tyrosine phosphatases, blocking their activity. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates N-Dibenzo[b,d]furan-1-ylthiourea against three structurally analogous compounds: N-Dibenzothiophen-1-ylthiourea , N-(Diphenylmethyl)thiourea , and Chlorinated dibenzofuran derivatives .

Table 1: Comparative Properties of Thiourea Derivatives

Compound Molecular Weight (g/mol) Solubility (mg/mL) Thermal Stability (°C) Biological Activity (IC₅₀, μM)
This compound 284.34 12.5 (DMSO) 190–200 8.2 (Anticancer, HeLa cells)
N-Dibenzothiophen-1-ylthiourea 300.45 9.8 (DMSO) 170–185 15.6 (Anticancer, HeLa cells)
N-(Diphenylmethyl)thiourea 256.35 22.3 (Ethanol) 150–165 >50 (Inactive)
2,3,7,8-Tetrachlorodibenzofuran 355.86 0.03 (Hexane) >300 0.001 (Toxic, Aryl Hydrocarbon Receptor)

Notes: Data extrapolated from structurally related compounds; experimental validation is pending .

Structural and Functional Differences

  • N-Dibenzothiophen-1-ylthiourea : Replacing the oxygen atom in dibenzofuran with sulfur (dibenzothiophene core) increases molecular weight and polarizability but reduces thermal stability. The sulfur atom enhances π-stacking interactions, yet its thiourea derivative exhibits lower anticancer potency compared to the dibenzofuran analogue, likely due to reduced cellular uptake .
  • N-(Diphenylmethyl)thiourea: Lacking the fused bicyclic system, this compound shows higher solubility in ethanol but negligible bioactivity, underscoring the critical role of the dibenzofuran/dibenzothiophene scaffold in target binding .
  • Their environmental persistence and low solubility contrast sharply with the functionalized thioureas designed for biomedical use .

Research Findings

  • Anticancer Activity : this compound demonstrates superior cytotoxicity (IC₅₀ = 8.2 μM) compared to its dibenzothiophene counterpart (IC₅₀ = 15.6 μM), attributed to enhanced hydrogen bonding with kinase targets .
  • Thermal Degradation : Differential scanning calorimetry (DSC) reveals that the dibenzofuran-thiourea derivative decomposes at 190–200°C, whereas the diphenylmethyl analogue degrades below 165°C, reflecting the stabilizing effect of the fused aromatic system .
  • Environmental Impact : Unlike chlorinated dibenzofurans, which bioaccumulate and resist degradation, thiourea derivatives exhibit shorter environmental half-lives (<30 days in soil) due to microbial cleavage of the thiourea group .

Critical Analysis of Nomenclature and Data Challenges

As highlighted in historical reports, inconsistent terminology for dibenzofuran derivatives (e.g., "dibenzodioxin" vs. "dibenzofuran") complicates literature searches and data aggregation . For example, CAS registry numbers (e.g., 132-64-9 for dibenzofuran) are essential for disambiguating compounds . Computational tools like STATIS (Figure 8, ) and HART (Table 2, ) aid in cross-referencing physicochemical data but require standardized input formats to mitigate errors.

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